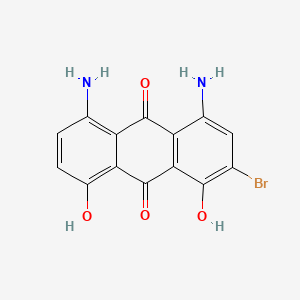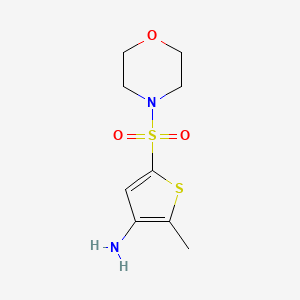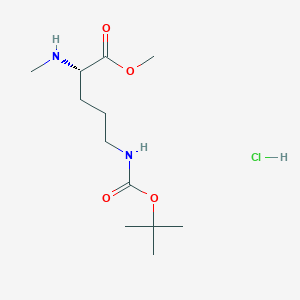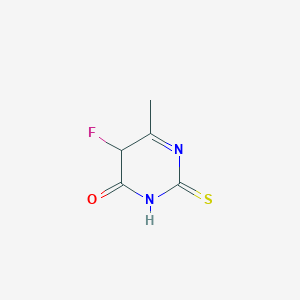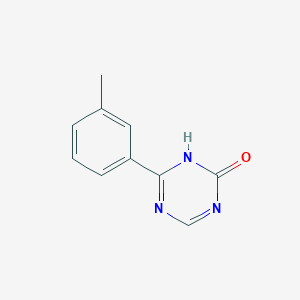
6-(3-Methylphenyl)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between m-toluidine and cyanuric chloride in the presence of a base such as sodium hydroxide can yield the desired triazine derivative. The reaction typically requires refluxing the mixture in an organic solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine amines.
Scientific Research Applications
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can serve as intermediates in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of antimicrobial and anticancer agents.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of agrochemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and specificity are essential to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(p-Tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with a para-substituted tolyl group.
4-(o-Tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with an ortho-substituted tolyl group.
1,3,5-Triazine-2,4,6-trione: A triazine derivative with three carbonyl groups.
Uniqueness
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61708-99-4 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-(3-methylphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3O/c1-7-3-2-4-8(5-7)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14) |
InChI Key |
ZZWOMYLGLDATRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

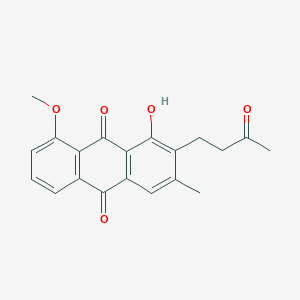
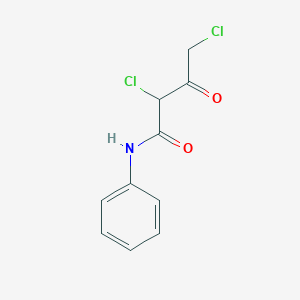
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

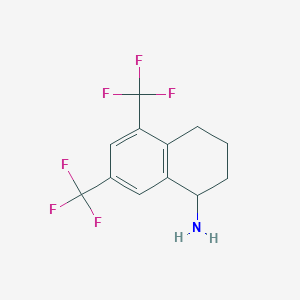

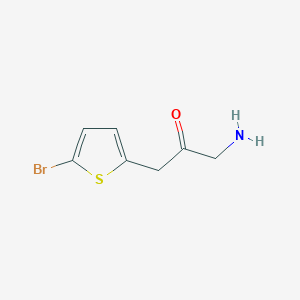
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
